molecular formula C13H11NO5S B492214 2-hydroxy-4-(phenylsulfonamido)benzoic acid CAS No. 59149-18-7

2-hydroxy-4-(phenylsulfonamido)benzoic acid

Cat. No.: B492214
CAS No.: 59149-18-7
M. Wt: 293.3g/mol
InChI Key: NGAHQONRGRXZMN-UHFFFAOYSA-N
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Description

2-hydroxy-4-(phenylsulfonamido)benzoic acid is a chemical compound with the molecular formula C13H11NO5S It is known for its unique structure, which includes a benzenesulfonylamino group and a hydroxybenzoic acid moiety

Preparation Methods

The synthesis of 2-hydroxy-4-(phenylsulfonamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-hydroxy-4-(phenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-hydroxy-4-(phenylsulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonylamino group can interact with enzymes and receptors, modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

2-hydroxy-4-(phenylsulfonamido)benzoic acid can be compared with other similar compounds, such as:

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

    4-Aminosalicylic acid: Used in the treatment of tuberculosis.

    Benzenesulfonamide: Known for its use in the synthesis of sulfa drugs.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(benzenesulfonamido)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAHQONRGRXZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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